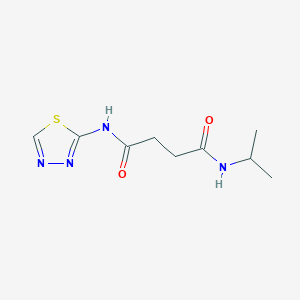
N-Isopropyl-N'-(1,3,4-thiadiazol-2-yl)succinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide typically involves the reaction of succinic anhydride with isopropylamine to form N-isopropylsuccinimide. This intermediate is then reacted with thiosemicarbazide to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反应分析
Types of Reactions
N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .
科学研究应用
N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research has indicated potential anticancer properties, making it a candidate for drug development.
作用机制
The mechanism of action of N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes in bacterial and fungal cells, leading to cell death . In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
相似化合物的比较
Similar Compounds
N-Isopropyl-N’-(1,3,4-thiadiazol-2-yl)succinamide: A closely related compound with similar biological activities.
1,3,4-Thiadiazole derivatives: A broad class of compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
N1-Isopropyl-N4-(1,3,4-thiadiazol-2-yl)succinamide stands out due to its specific combination of the isopropyl group and the thiadiazole ring, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
属性
CAS 编号 |
107811-27-8 |
|---|---|
分子式 |
C9H14N4O2S |
分子量 |
242.30 g/mol |
IUPAC 名称 |
N'-propan-2-yl-N-(1,3,4-thiadiazol-2-yl)butanediamide |
InChI |
InChI=1S/C9H14N4O2S/c1-6(2)11-7(14)3-4-8(15)12-9-13-10-5-16-9/h5-6H,3-4H2,1-2H3,(H,11,14)(H,12,13,15) |
InChI 键 |
CSSYWLJETIHDEA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC(=O)CCC(=O)NC1=NN=CS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


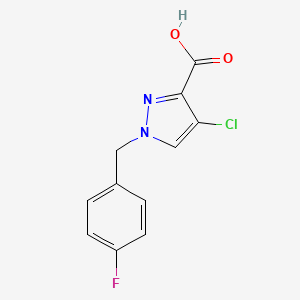

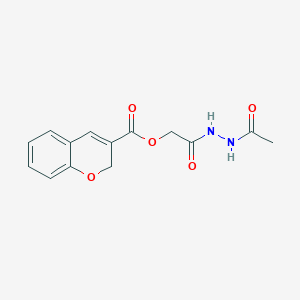
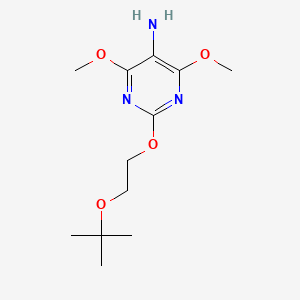
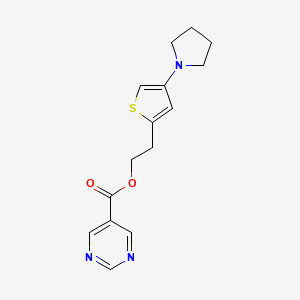

![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)
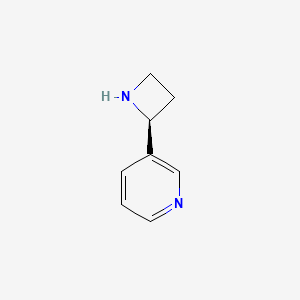
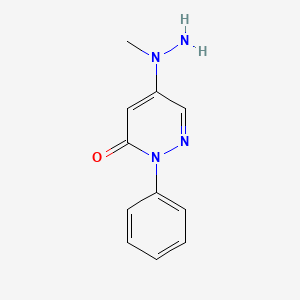
![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)

![2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine](/img/structure/B12925167.png)

![9-([1,1'-Biphenyl]-2-yl)-2-bromo-9H-carbazole](/img/structure/B12925169.png)
